[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid
Description
[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butoxycarbonylamino group, an ethoxy group, and a fluoro-substituted phenyl ring, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
2-[3-fluoro-4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO5/c1-15(2,3)22-14(20)17-6-7-21-12-5-4-10(8-11(12)16)9-13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPOTLVEHQPFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)CC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of an amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of an ethoxy group and a fluoro-substituted phenyl ring. The final step involves the formation of the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of fluoro-substituted phenyl rings on biological systems. It can serve as a model compound for investigating the interactions between small molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be leveraged to develop new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring may interact with enzymes or receptors, modulating their activity. The tert-butoxycarbonylamino group can influence the compound’s binding affinity and selectivity, while the ethoxy group may affect its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-chloro-phenyl]-acetic acid: Similar structure but with a chloro group instead of a fluoro group.
[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-methyl-phenyl]-acetic acid: Similar structure but with a methyl group instead of a fluoro group.
[4-(2-tert-Butoxycarbonylamino-ethoxy)-3-nitro-phenyl]-acetic acid: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [4-(2-tert-Butoxycarbonylamino-ethoxy)-3-fluoro-phenyl]-acetic acid imparts unique chemical properties, such as increased electronegativity and potential for hydrogen bonding. This can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
